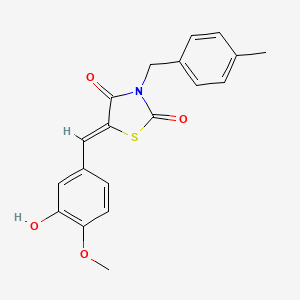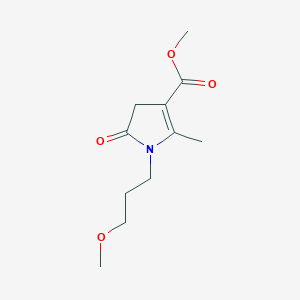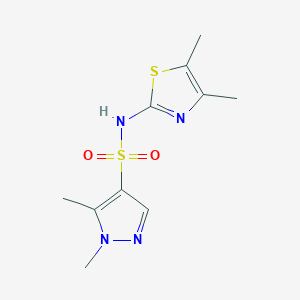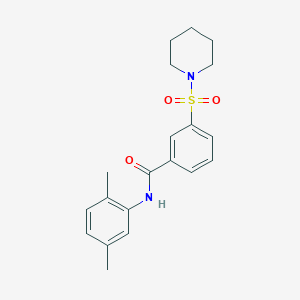![molecular formula C21H24N4O B4849960 2-(1-ethyl-1H-pyrazol-4-yl)-4-[(4-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B4849960.png)
2-(1-ethyl-1H-pyrazol-4-yl)-4-[(4-methyl-1-piperidinyl)carbonyl]quinoline
Overview
Description
2-(1-ethyl-1H-pyrazol-4-yl)-4-[(4-methyl-1-piperidinyl)carbonyl]quinoline, also known as EPPQ, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. EPPQ belongs to the class of quinoline-based compounds and has been found to exhibit promising activity against a variety of diseases.
Mechanism of Action
The mechanism of action of 2-(1-ethyl-1H-pyrazol-4-yl)-4-[(4-methyl-1-piperidinyl)carbonyl]quinoline is not fully understood. However, studies have suggested that it may exert its anti-tumor activity by inhibiting the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 2-(1-ethyl-1H-pyrazol-4-yl)-4-[(4-methyl-1-piperidinyl)carbonyl]quinoline has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(1-ethyl-1H-pyrazol-4-yl)-4-[(4-methyl-1-piperidinyl)carbonyl]quinoline has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. 2-(1-ethyl-1H-pyrazol-4-yl)-4-[(4-methyl-1-piperidinyl)carbonyl]quinoline has also been found to reduce the expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Advantages and Limitations for Lab Experiments
2-(1-ethyl-1H-pyrazol-4-yl)-4-[(4-methyl-1-piperidinyl)carbonyl]quinoline exhibits several advantages for laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been found to be non-toxic at therapeutic doses. However, the limitations of 2-(1-ethyl-1H-pyrazol-4-yl)-4-[(4-methyl-1-piperidinyl)carbonyl]quinoline include its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of 2-(1-ethyl-1H-pyrazol-4-yl)-4-[(4-methyl-1-piperidinyl)carbonyl]quinoline. One potential avenue is the investigation of its activity against other types of cancer, such as pancreatic and ovarian cancer. Another direction is the exploration of its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis. Additionally, the optimization of its pharmacokinetic properties, such as solubility and bioavailability, could lead to the development of more effective 2-(1-ethyl-1H-pyrazol-4-yl)-4-[(4-methyl-1-piperidinyl)carbonyl]quinoline-based therapies.
Scientific Research Applications
2-(1-ethyl-1H-pyrazol-4-yl)-4-[(4-methyl-1-piperidinyl)carbonyl]quinoline has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer. 2-(1-ethyl-1H-pyrazol-4-yl)-4-[(4-methyl-1-piperidinyl)carbonyl]quinoline has also been shown to possess anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
[2-(1-ethylpyrazol-4-yl)quinolin-4-yl]-(4-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-3-25-14-16(13-22-25)20-12-18(17-6-4-5-7-19(17)23-20)21(26)24-10-8-15(2)9-11-24/h4-7,12-15H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAOITDBBAMMPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCC(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B4849883.png)
![N-cyclopentyl-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4849885.png)
![6-(5-ethyl-4-methyl-1H-pyrazol-3-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4849896.png)




![N-(tert-butyl)-3-[(butylamino)sulfonyl]benzamide](/img/structure/B4849935.png)
![2-[3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B4849947.png)
![2-chloro-N-[5-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4849953.png)
![N-1H-benzimidazol-2-yl-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4849962.png)


